molecular formula C21H28N2O3S B11307956 N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylpropanamide

N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylpropanamide

Cat. No.: B11307956
M. Wt: 388.5 g/mol
InChI Key: WDFFJZVMJZHXND-UHFFFAOYSA-N
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Description

N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylpropanamide is a complex organic compound characterized by its unique structure, which includes a cyclopentyl group, a phenylsulfonyl group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylpropanamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Uniqueness: N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H28N2O3S

Molecular Weight

388.5 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-1-cyclopentyl-4,5-dimethylpyrrol-2-yl]-2-methylpropanamide

InChI

InChI=1S/C21H28N2O3S/c1-14(2)21(24)22-20-19(27(25,26)18-12-6-5-7-13-18)15(3)16(4)23(20)17-10-8-9-11-17/h5-7,12-14,17H,8-11H2,1-4H3,(H,22,24)

InChI Key

WDFFJZVMJZHXND-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)C(C)C)C3CCCC3)C

Origin of Product

United States

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